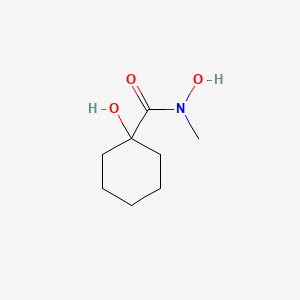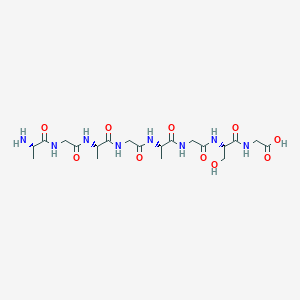
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of multiple amino acids, including alanine, glycine, and serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine .
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can efficiently couple amino acids in a controlled manner. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents like DPPA.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives with altered functional groups.
Applications De Recherche Scientifique
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanylglycine: A simpler dipeptide with similar amino acid composition.
L-Alanylglycyl-L-alanylglycine: A tripeptide with a shorter chain length.
L-Alanylglycyl-L-alanylglycyl-L-alanylglycine: A tetrapeptide with a similar structure but lacking the serine residue.
Uniqueness
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties.
Propriétés
Numéro CAS |
74084-59-6 |
|---|---|
Formule moléculaire |
C20H34N8O10 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N8O10/c1-9(21)17(35)22-4-13(30)26-10(2)18(36)23-5-14(31)27-11(3)19(37)24-6-15(32)28-12(8-29)20(38)25-7-16(33)34/h9-12,29H,4-8,21H2,1-3H3,(H,22,35)(H,23,36)(H,24,37)(H,25,38)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
TWXUZNPLLHTWQK-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)

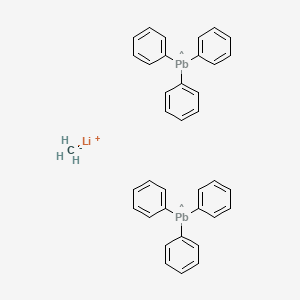
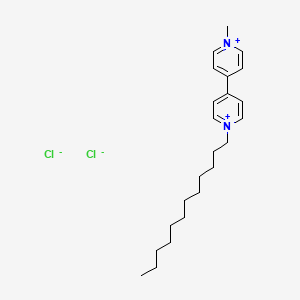



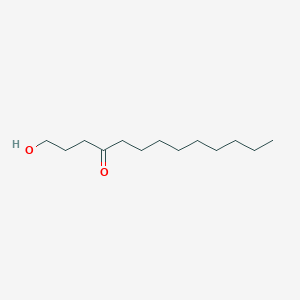
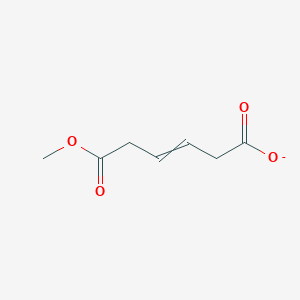
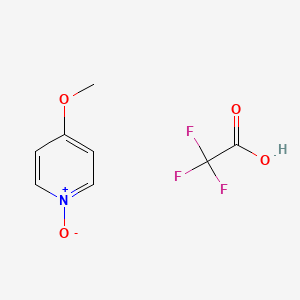
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
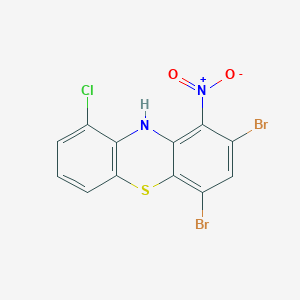
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
